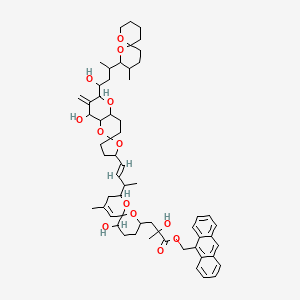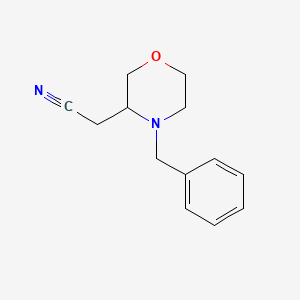
N-(3-nitropyridin-2-yl)-1H-indol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-nitropyridin-2-yl)-1H-indol-5-amine is a compound that belongs to the class of heterocyclic aromatic amines. This compound is characterized by the presence of a nitropyridine moiety attached to an indole ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitropyridin-2-yl)-1H-indol-5-amine typically involves a multi-step process. One common method includes the Buchwald–Hartwig arylamination reaction, which is a palladium-catalyzed coupling of an aryl halide with an amine. This reaction is often followed by a nucleophilic aromatic substitution to introduce the nitro group onto the pyridine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-nitropyridin-2-yl)-1H-indol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitro-substituted pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for the Buchwald–Hartwig arylamination and strong nucleophiles for the nucleophilic aromatic substitution. Reaction conditions typically involve elevated temperatures and the use of solvents such as toluene or ethyl acetate .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the pyridine ring .
Scientific Research Applications
N-(3-nitropyridin-2-yl)-1H-indol-5-amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, particularly targeting kinases with a rare cysteine in the hinge region.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound’s ability to inhibit specific enzymes makes it a candidate for studying enzyme mechanisms and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(3-nitropyridin-2-yl)-1H-indol-5-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various cellular pathways, making it a potential therapeutic agent for diseases like cancer .
Comparison with Similar Compounds
Similar Compounds
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound also features a nitropyridine moiety and is studied for its kinase inhibitory activity.
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and are known for their medicinal applications.
Uniqueness
N-(3-nitropyridin-2-yl)-1H-indol-5-amine is unique due to its specific structure, which combines an indole ring with a nitropyridine moiety. This unique combination allows it to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and biological studies .
Properties
CAS No. |
156499-27-3 |
|---|---|
Molecular Formula |
C13H10N4O2 |
Molecular Weight |
254 |
Synonyms |
5-(3-nitropyrid-2-ylamino)-1H-indole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2S,5S)-1-[[(2S,5S)-2,5-diphenylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-diphenylpyrrolidine;tetrafluoroborate](/img/structure/B1149512.png)
